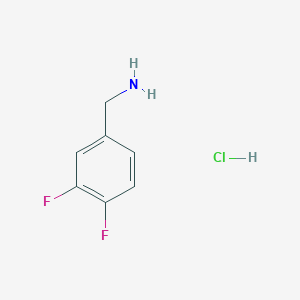

3,4-Difluorobenzylamine hydrochloride

Description

Significance of Fluorinated Benzylamines as Fundamental Building Blocks in Advanced Chemical Research

Fluorinated benzylamines are a class of organic compounds that have gained prominence as fundamental building blocks in advanced chemical research, particularly in medicinal chemistry and materials science. The inclusion of fluorine, the most electronegative element, into a benzylamine (B48309) structure can dramatically alter the molecule's physicochemical properties. tandfonline.com This strategic fluorination can lead to improved metabolic stability, enhanced membrane permeability, and increased binding affinity to target proteins. tandfonline.comnih.gov

The substitution of hydrogen with fluorine, which has a comparable van der Waals radius (1.47 Å for fluorine vs. 1.20 Å for hydrogen), often results in minimal steric hindrance while significantly modifying electronic properties. tandfonline.com The strong carbon-fluorine (C-F) bond, the strongest single bond in organic chemistry, enhances the chemical and metabolic stability of drug candidates, prolonging their therapeutic effect. tandfonline.comnih.gov Furthermore, fluorine's high electronegativity can alter the acidity (pKa) of nearby functional groups, which can improve bioavailability by facilitating better membrane permeation. tandfonline.com These beneficial modifications have led to the widespread use of fluorinated compounds in pharmaceuticals, including anti-cancer agents, antidepressants, and central nervous system drugs. tandfonline.com The development of new methodologies for selective C-H fluorination continues to be a major focus, driven by the beneficial effects of incorporating fluorine into bioactive molecules. d-nb.info

Overview of 3,4-Difluorobenzylamine (B1330328) Hydrochloride as a Versatile Synthetic Intermediate

3,4-Difluorobenzylamine, typically handled as its more stable hydrochloride salt, is a colorless to light yellow liquid or solid. cymitquimica.com It serves as a key versatile intermediate in the synthesis of a wide range of more complex molecules. cymitquimica.comchemimpex.com Its utility is particularly pronounced in the pharmaceutical industry, where it is a crucial component in the synthesis of novel therapeutic agents, especially those targeting neurological disorders. chemimpex.com The difluorinated structure can enhance the biological activity, stability, and selectivity of drug candidates. chemimpex.com

The reactivity of 3,4-Difluorobenzylamine is characterized by its primary amine group, which readily participates in various chemical transformations such as nucleophilic substitutions and coupling reactions. chemimpex.com This makes it an essential building block for creating diverse chemical structures in both academic and industrial research. chemimpex.com Beyond pharmaceuticals, this compound is explored in the formulation of agrochemicals, such as pesticides and herbicides, and in the development of advanced materials like polymers and coatings, where its properties contribute to improved performance. chemimpex.com For example, it has been used in the preparation of 2-[(5-chloro-2-methoxyphenyl)sulfonyl(2-fluoroallyl)amino]-N-(3,4-difluorobenzyl)-4-pentenamide.

Below is a table summarizing the key physical and chemical properties of 3,4-Difluorobenzylamine.

| Property | Value |

| CAS Number | 72235-53-1 |

| Molecular Formula | C₇H₇F₂N |

| Molecular Weight | 143.13 g/mol |

| Appearance | Light yellow to brown clear liquid |

| Density | 1.21 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.493 |

| Flash Point | 79 °C (174.2 °F) - closed cup |

| IUPAC Name | (3,4-difluorophenyl)methanamine |

Data sourced from references chemimpex.comsigmaaldrich.comnih.govfishersci.ca

Historical Context and Evolution of Fluorine Incorporation in Organic Molecular Architectures

The field of organofluorine chemistry has a rich history that began even before the isolation of elemental fluorine. jst.go.jp Minerals containing fluorine, such as fluorite (calcium fluoride), were used as fluxes in smelting as early as the 16th century. wikipedia.org The name "fluorine" itself is derived from the Latin term for "to flow". nih.gov In 1771, Carl Wilhelm Scheele prepared hydrofluoric acid, a discovery that was a crucial first step. wikipedia.orgnih.gov However, the extreme reactivity of fluorine and the toxicity of hydrogen fluoride (B91410) hampered further progress for over a century. wikipedia.org

A significant breakthrough occurred in 1886 when French chemist Henri Moissan successfully isolated elemental fluorine through the electrolysis of a mixture of potassium fluoride and hydrogen fluoride, a feat for which he later won a Nobel Prize. wikipedia.orgnih.gov Despite this success, the difficulty and danger of handling elemental fluorine meant that its use in organic chemistry remained limited. nih.gov The first large-scale production of fluorine was initiated during World War II for the Manhattan Project, where it was needed to produce uranium hexafluoride (UF₆) for uranium isotope separation. nih.gov

This wartime development spurred the growth of industrial organofluorine chemistry. nih.gov In the post-war era, companies like DuPont commercialized major fluorochemicals, including refrigerant gases (Freons) and the highly stable polymer polytetrafluoroethylene (Teflon). wikipedia.org The development of milder and more selective fluorinating agents over the decades has since transformed the field, allowing for the precise incorporation of fluorine into complex organic molecules. This evolution has paved the way for the routine synthesis of sophisticated fluorinated compounds like 3,4-Difluorobenzylamine hydrochloride, enabling chemists to fine-tune molecular properties for a vast range of applications. tandfonline.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3,4-difluorophenyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2N.ClH/c8-6-2-1-5(4-10)3-7(6)9;/h1-3H,4,10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGJXTXYTFQRWSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3,4 Difluorobenzylamine Hydrochloride and Its Precursors

Strategic Precursor Synthesis and Functional Group Transformations

The efficient synthesis of 3,4-difluorobenzylamine (B1330328) hydrochloride relies heavily on the strategic preparation of its key precursors, primarily 3,4-difluorobenzaldehyde (B20872) and 3,4-difluorobenzonitrile. Subsequent functional group transformations are then employed to introduce the desired aminomethyl group.

Reductive Amination Routes from Corresponding 3,4-Difluorobenzaldehydes and 3,4-Difluorobenzonitriles

Reductive amination stands as a prominent and versatile method for the synthesis of 3,4-difluorobenzylamine. This transformation can be initiated from either 3,4-difluorobenzaldehyde or 3,4-difluorobenzonitrile, each offering distinct advantages and requiring specific reagents and conditions.

Starting from 3,4-difluorobenzaldehyde , the direct reductive amination involves the reaction of the aldehyde with ammonia (B1221849) in the presence of a reducing agent. This one-pot procedure is highly efficient as it circumvents the isolation of the intermediate imine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. The use of ammonia and hydrogen gas in the presence of a catalyst, such as Raney nickel or palladium on carbon (Pd/C), offers a clean and effective route. researchgate.netrsc.org The reaction is typically carried out in an alcohol solvent under pressure. researchgate.net

Alternatively, the reduction of 3,4-difluorobenzonitrile provides a direct pathway to 3,4-difluorobenzylamine. This method typically employs catalytic hydrogenation. Various catalysts, including Raney nickel, palladium, and platinum-based systems, have been explored for the hydrogenation of benzonitriles. rsc.org The choice of catalyst and reaction conditions, such as temperature, pressure, and solvent, is crucial to maximize the yield of the primary amine and minimize the formation of secondary and tertiary amine byproducts. For instance, a Cu-MgO catalyst has been shown to be effective for the gas-phase hydrogenation of benzonitrile (B105546) to benzylamine (B48309), suggesting its potential applicability to fluorinated analogues.

| Precursor | Method | Reagents/Catalyst | Key Features |

| 3,4-Difluorobenzaldehyde | Direct Reductive Amination | Ammonia, H₂, Raney Ni or Pd/C | One-pot synthesis, high efficiency. |

| 3,4-Difluorobenzaldehyde | Direct Reductive Amination | Ammonia, Sodium Borohydride (NaBH₄) | Milder conditions compared to catalytic hydrogenation. |

| 3,4-Difluorobenzonitrile | Catalytic Hydrogenation | H₂, Raney Ni, Pd/C, or Pt/C | Direct conversion of nitrile to amine. |

Alternative Synthetic Pathways for the Introduction of the 3,4-Difluorobenzyl Amine Moiety

Beyond reductive amination, other synthetic strategies can be employed to introduce the 3,4-difluorobenzyl amine moiety. These alternative pathways often involve the use of a suitable 3,4-difluorobenzyl halide as a precursor.

One such established method is the Gabriel synthesis . wikipedia.orgthermofisher.comnumberanalytics.commasterorganicchemistry.comlibretexts.org This multi-step process begins with the N-alkylation of potassium phthalimide (B116566) with 3,4-difluorobenzyl halide. wikipedia.orgthermofisher.comnumberanalytics.commasterorganicchemistry.comlibretexts.org The resulting N-(3,4-difluorobenzyl)phthalimide is then cleaved, typically using hydrazine (B178648) hydrate (B1144303) (the Ing-Manske procedure) or acidic hydrolysis, to liberate the desired primary amine, 3,4-difluorobenzylamine. wikipedia.orgthermofisher.comnumberanalytics.commasterorganicchemistry.comlibretexts.org The Gabriel synthesis is renowned for its ability to produce primary amines with high purity, avoiding the overalkylation issues often encountered in other methods. wikipedia.orgthermofisher.comnumberanalytics.commasterorganicchemistry.comlibretexts.org

Another approach is the direct alkylation of ammonia with a 3,4-difluorobenzyl halide. While conceptually simple, this method can be challenging to control. The primary amine product is itself nucleophilic and can react further with the alkyl halide to form secondary and tertiary amines, as well as the quaternary ammonium (B1175870) salt. To favor the formation of the primary amine, a large excess of ammonia is typically used.

Modern Reaction Conditions and Catalytic Systems in the Synthesis of 3,4-Difluorobenzylamine Hydrochloride

Recent advancements in synthetic chemistry have led to the development of more efficient, selective, and sustainable methods for the synthesis of this compound. These include the optimization of catalytic hydrogenation techniques and the exploration of novel approaches like mechanochemistry.

Catalytic Hydrogenation Techniques and Optimization Parameters

Catalytic hydrogenation is a cornerstone in the synthesis of 3,4-difluorobenzylamine, particularly from 3,4-difluorobenzonitrile. The optimization of this process is critical for achieving high yields and selectivity while ensuring operational safety and cost-effectiveness. Key parameters that are manipulated to achieve these goals include the choice of catalyst, solvent, temperature, and hydrogen pressure.

Catalyst Selection: A variety of heterogeneous catalysts have been investigated for the hydrogenation of benzonitriles. Palladium (Pd), platinum (Pt), and nickel (Ni) catalysts are commonly employed. For instance, a 5 wt% Pd/C catalyst has been used in the liquid-phase hydrogenation of benzonitrile. Studies have shown that the choice of catalyst support can also influence the reaction pathway. For example, in the gas-phase hydrogenation of benzonitrile, Pd/Al₂O₃ favored the formation of benzylamine, while Pd/C predominantly yielded toluene (B28343) due to hydrogenolysis. Non-noble metal catalysts, such as a carbon-coated nickel-based catalyst (Ni/NiO@C), have also been developed for the hydrogenation of aromatic nitriles, offering a more sustainable and cost-effective alternative.

Reaction Conditions: The optimization of reaction conditions is crucial for maximizing the yield of the desired primary amine.

Temperature: The reaction temperature can significantly affect the rate of reaction and the selectivity. Higher temperatures generally increase the reaction rate but can also promote side reactions such as the formation of secondary and tertiary amines.

Hydrogen Pressure: The pressure of hydrogen gas is another critical parameter. Higher pressures can enhance the rate of hydrogenation but may also increase the risk of over-reduction or hydrogenolysis of the benzylamine product.

Solvent: The choice of solvent can influence the solubility of the reactants and the catalyst's activity and selectivity. Alcohols, such as ethanol (B145695) and methanol, are commonly used solvents for these reactions. The use of protic solvents has been shown to enhance both the activity and lifetime of the catalyst in some cases. qub.ac.uk

Additives: The addition of certain compounds can suppress side reactions. For example, in the catalytic hydrogenation of 3,4-dichloronitrobenzene, the addition of a dechlorination inhibitor was found to be crucial for improving the selectivity towards the desired aniline.

| Parameter | Effect on Hydrogenation |

| Catalyst | Influences activity, selectivity, and potential for side reactions (e.g., hydrogenolysis). |

| Temperature | Affects reaction rate; higher temperatures can lead to decreased selectivity. |

| Pressure | Higher pressure generally increases the reaction rate but can also promote over-reduction. |

| Solvent | Impacts solubility, catalyst activity, and stability. |

| Additives | Can be used to suppress specific side reactions and improve selectivity. |

Mechanochemical Synthesis Approaches for Fluorinated Amine Intermediates

Mechanochemistry, which involves inducing chemical reactions through mechanical force, has emerged as a powerful and sustainable alternative to traditional solvent-based synthesis. chemrxiv.orgrsc.org This approach offers several advantages, including reduced solvent waste, lower energy consumption, and often, faster reaction times. chemrxiv.orgrsc.org

In the context of synthesizing fluorinated amine intermediates, mechanochemical methods have been successfully applied to the formation of imines, which are key intermediates in reductive amination. The solvent-free mechanochemical synthesis of fluorinated imines has been achieved by the manual grinding of fluorinated benzaldehydes with various amines at room temperature. This method has been shown to produce the desired imines in high yields and in very short reaction times.

Furthermore, mechanochemical reductive amination has been demonstrated, for example, in the functionalization of chitosan (B1678972). chemrxiv.orgrsc.org This involves the solid-state formation of a Schiff base between chitosan and an aldehyde, followed by reduction with a solid reducing agent like sodium borohydride. chemrxiv.org This approach could potentially be adapted for the synthesis of 3,4-difluorobenzylamine by reacting 3,4-difluorobenzaldehyde with a solid source of ammonia or an ammonia equivalent under mechanochemical conditions, followed by in-situ reduction. This solvent-free or minimal-solvent approach aligns well with the principles of green chemistry.

Principles of Green Chemistry and Sustainable Practices in the Production of this compound

Several metrics are used to quantify the "greenness" of a chemical process. The E-Factor (Environmental Factor) and Process Mass Intensity (PMI) are two of the most widely used. rsc.orgwalisongo.ac.idacsgcipr.orgmdpi.com The E-Factor is the ratio of the mass of waste to the mass of product, while PMI is the ratio of the total mass of materials used (raw materials, solvents, reagents, process water) to the mass of the final product. rsc.orgwalisongo.ac.idacsgcipr.orgmdpi.com A lower E-Factor and PMI indicate a more sustainable process. rsc.orgwalisongo.ac.idacsgcipr.orgmdpi.com For example, a mechanochemical reductive amination process for chitosan functionalization reported a significantly lower PMI of 36 compared to over 600 for a comparable solution-based method. chemrxiv.org

Key areas for implementing green chemistry in the synthesis of this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Reductive amination and catalytic hydrogenation are generally considered to have high atom economy.

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical fluids. The development of solvent-free mechanochemical methods is a significant step in this direction.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. Catalytic processes often allow for milder reaction conditions compared to stoichiometric reactions.

Use of Renewable Feedstocks: While not directly applicable to the synthesis of this specific aromatic compound, the broader principle encourages the use of starting materials derived from renewable sources.

Catalysis: Employing catalytic reagents in small amounts is preferable to stoichiometric reagents. The development of highly active and recyclable catalysts is a key area of research for sustainable amine synthesis.

Waste Prevention: Designing processes that minimize the generation of waste. This includes optimizing reactions to improve selectivity and reduce the formation of byproducts.

By applying these principles, the chemical industry can move towards more environmentally benign and economically viable methods for the production of important intermediates like this compound.

Chemical Reactivity and Derivatization Strategies of 3,4 Difluorobenzylamine Hydrochloride

Nucleophilic Reactivity of the Primary Amine Moiety

The primary amine group of 3,4-difluorobenzylamine (B1330328) is a key functional group that dictates much of its chemical reactivity. As a nucleophile, this amine can readily participate in a variety of reactions, making it a valuable building block in organic synthesis.

Amidation and Condensation Reactions for Scaffold Construction

Amidation, the formation of an amide bond, is a fundamental transformation involving the primary amine of 3,4-difluorobenzylamine. This reaction typically involves the condensation of the amine with a carboxylic acid or its activated derivative. These reactions are crucial for constructing larger, more complex molecular scaffolds.

One common method for amidation is the thermal condensation of a carboxylic acid and an amine, which proceeds by heating the two components, often with azeotropic removal of the water byproduct to drive the reaction to completion. acsgcipr.org However, these forcing conditions can be circumvented by activating the carboxylic acid, which installs a good leaving group and allows the reaction to proceed under milder conditions. acsgcipr.org For instance, 3,4-difluorobenzylamine can be used in the preparation of more complex molecules like 2-[(5-chloro-2-methoxyphenyl)sulfonyl(2-fluoroallyl)amino]-N-(3,4-difluorobenzyl)-4-pentenamide.

The dibenz[b,f]oxepin (B1201610) scaffold, found in a number of biologically active compounds, can be synthesized through a strategy that involves a condensation reaction as a key step. nih.gov Similarly, the 1,3,4-thiadiazole (B1197879) scaffold, known for its diverse pharmacological activities, can be synthesized and modified using condensation reactions involving primary amines. mdpi.com Multi-component reactions, such as the Biginelli reaction, also rely on condensation steps to build complex heterocyclic scaffolds like 3,4-dihydropyrimidine-2(1H)-(thio)ones. nih.gov

| Reactant 1 | Reactant 2 | Product Type | Reaction Type | Ref. |

| 3,4-Difluorobenzylamine | Carboxylic Acid | Amide | Condensation | acsgcipr.org |

| 3,4-Difluorobenzylamine | Activated Carboxylic Acid | Amide | Acylation | |

| Primary Amine | Aldehyde/Ketone | Imine | Condensation | libretexts.org |

Formation of Imines and Schiff Bases from 3,4-Difluorobenzylamine

The reaction of 3,4-difluorobenzylamine with aldehydes or ketones leads to the formation of imines, also known as Schiff bases. libretexts.orgnih.gov This condensation reaction is typically acid-catalyzed and reversible, involving the elimination of a water molecule. libretexts.org The pH of the reaction is a critical factor, with the optimal pH for imine formation generally being around 5. libretexts.org At lower pH, the amine becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to catalyze the removal of the hydroxyl group in the intermediate. libretexts.org

Fluorinated imines are of particular interest due to the unique properties conferred by the fluorine atoms. nih.gov Various methods have been developed for their synthesis, including the condensation of fluorinated benzaldehydes with aromatic amines in ethanol (B145695). nih.gov While imines can sometimes be challenging to isolate due to their susceptibility to hydrolysis, they are valuable intermediates in organic synthesis. libretexts.org

Acylation and Sulfonylation Reactions

Beyond simple amidation, the primary amine of 3,4-difluorobenzylamine readily undergoes acylation with a variety of acylating agents, such as acid chlorides and anhydrides. These reactions are fundamental in constructing more complex molecular architectures. Trifluoromethanesulfonic acid (TfOH) has been shown to be a highly effective catalyst for Friedel-Crafts acylation reactions, enabling the C-acylation of aromatic compounds under mild conditions. mdpi.comrsc.org

Sulfonylation, the reaction of the amine with a sulfonyl chloride, results in the formation of a sulfonamide. This functional group is a key component in many pharmaceutical compounds.

Electrophilic Aromatic Substitution and Further Functionalization of the Fluorinated Phenyl Ring

The difluorinated phenyl ring of 3,4-difluorobenzylamine is susceptible to electrophilic aromatic substitution (EAS), a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.comlibretexts.org The fluorine atoms are deactivating groups, meaning they decrease the rate of EAS compared to benzene (B151609). They are also ortho, para-directing, meaning that incoming electrophiles will preferentially add to the positions ortho or para to the fluorine atoms. masterorganicchemistry.com However, the benzylamine (B48309) group is an activating, ortho, para-directing group. The interplay of these electronic effects will determine the regioselectivity of the substitution.

Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comyoutube.com For example, nitration of an aromatic ring is typically achieved using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO2+) as the electrophile. masterorganicchemistry.com The introduction of fluorine into aromatic rings, such as in phenylalanines, can significantly modulate the biophysical and chemical properties of the molecule. nih.gov

Further functionalization of the fluorinated phenyl ring can also be achieved through other methods. For instance, late-stage functionalization approaches can be employed to introduce substituents at specific positions on the aromatic ring. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions Involving 3,4-Difluorobenzylamine Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com While 3,4-difluorobenzylamine itself may not be the direct substrate in these reactions, its derivatives can be readily employed. For instance, after converting the amine to a less reactive functional group or protecting it, the aromatic ring can be functionalized with a halide or a triflate, making it a suitable partner for cross-coupling reactions.

These reactions have been used to couple aryl fluorides with various partners. rsc.org For example, palladium-catalyzed cross-coupling of perfluoroarenes with organozinc reagents has been developed. mdpi.com Another example is the decarbonylative coupling of difluorobenzyl glutarimides with (hetero)aryl boronate esters to yield difluorobenzyl-substituted (hetero)arene products. nih.gov This transformation is effective for a range of electronically diverse (hetero)aryl boronate esters and substituted difluorobenzyl glutarimides. nih.gov

| Catalyst | Coupling Partners | Product Type | Reaction Name | Ref. |

| Palladium(0) | Perfluoroarenes and Diarylzinc | Aryl-substituted perfluoroarenes | Cross-coupling | mdpi.com |

| Palladium(0) | Difluorobenzyl glutarimides and (Hetero)aryl boronate esters | Difluorobenzyl-substituted (hetero)arenes | Decarbonylative cross-coupling | nih.gov |

| Palladium | gem-Difluorinated cyclopropanes and gem-Diborylalkanes | 2-Fluoroallylic gem-diboronic esters | Cross-coupling | nih.gov |

Multi-Component Reactions (MCRs) Incorporating 3,4-Difluorobenzylamine as a Key Component

Multi-component reactions (MCRs) are powerful synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants. These reactions are highly atom-economical and can rapidly generate molecular complexity.

3,4-Difluorobenzylamine can serve as a key amine component in various MCRs. For instance, in a three-component reaction, β-fluoroalkylenaminoketones can react with primary amines and formaldehyde (B43269) to construct multifunctional 6-fluoroalkyl-1,2,3,4-tetrahydropyrimidines. researchgate.net Another example involves a copper(I) difluorocarbene-mediated MCR for the synthesis of α-aminoamide derivatives, where an amine is a crucial reactant. nih.gov

The Biginelli reaction is a classic MCR that produces 3,4-dihydropyrimidin-2(1H)-ones, and modifications of this reaction can allow for the incorporation of diverse amines to create a library of substituted scaffolds. nih.gov

Applications of 3,4 Difluorobenzylamine Hydrochloride As a Versatile Building Block in Organic Synthesis

Role in the Construction of Complex Organic Architectures

As a foundational component in synthetic chemistry, 3,4-difluorobenzylamine (B1330328) is instrumental in constructing sophisticated organic architectures. chemimpex.com Its primary amine group allows it to readily participate in a variety of chemical transformations, including nucleophilic substitutions and coupling reactions, which are fundamental to elongating carbon chains and assembling complex molecular frameworks. chemimpex.com

One notable application is its use in the synthesis of highly substituted, cage-like structures. For instance, 3,4-difluorobenzylamine undergoes condensation with glyoxal (B1671930) to produce hexabenzyl-substituted hexaazaisowurtzitanes. sigmaaldrich.com This reaction highlights the amine's utility in forming multiple carbon-nitrogen bonds to create intricate, three-dimensional molecules.

Furthermore, it serves as a key fragment in the preparation of elaborate amide structures. A specific example is its use in the synthesis of 2-[(5-chloro-2-methoxyphenyl)sulfonyl(2-fluoroallyl)amino]-N-(3,4-difluorobenzyl)-4-pentenamide. sigmaaldrich.com In this multi-step synthesis, the 3,4-difluorobenzyl moiety is introduced via an amidation reaction, demonstrating its reliability in forming stable amide bonds, which are prevalent in biologically active molecules. The incorporation of the difluorobenzyl group is often a strategic choice to enhance the properties of the final compound. cymitquimica.com

Precursor for Fluorinated Heterocyclic Scaffolds and Ring Systems

The synthesis of fluorinated heterocyclic compounds is a major focus in medicinal chemistry, as these structural motifs are present in a large percentage of bioactive compounds. nih.govnih.gov The introduction of fluorine into heterocyclic systems can profoundly alter their physical and biological properties, including metabolic stability and binding affinity to biological targets. unipa.it 3,4-Difluorobenzylamine is a valuable precursor for creating these important molecular scaffolds.

While direct examples of its use in synthesizing specific FDA-approved drugs are not detailed in the provided sources, its structural elements are representative of those found in advanced therapeutic agents. The amine functionality allows it to be integrated into various ring systems through cyclization reactions. For example, derivatives of benzylamines are used to construct dihydroquinazoline (B8668462) cores, which are of significant pharmacological interest. beilstein-journals.org The difluorinated phenyl ring of 3,4-difluorobenzylamine makes it an attractive starting material for novel, fluorinated analogues of such heterocyclic systems. The development of efficient synthetic routes to access fluorinated nitrogen heterocycles is an ongoing area of research, underscoring the importance of building blocks like 3,4-difluorobenzylamine. researchgate.net

Intermediate in the Synthesis of Advanced Organic Molecules for Research Purposes

3,4-Difluorobenzylamine is widely employed as a key intermediate in the synthesis of advanced organic molecules for a range of research applications, from pharmaceuticals to agrochemicals and materials science. chemimpex.comcymitquimica.com Its utility lies in its ability to introduce a difluorobenzyl group into a target molecule, a moiety that can confer improved biological activity and stability. chemimpex.com

In pharmaceutical research, it is a common starting material for developing novel therapeutic agents, particularly those aimed at treating neurological disorders. chemimpex.com The fluorine substituents are known to enhance the selectivity and efficacy of drug candidates. chemimpex.com The compound's role as an intermediate is critical in the multi-step synthesis of complex drug-like molecules that are not easily accessible otherwise.

The broader class of difluorobenzylamines has proven essential in major drug development. For example, 2,4-difluorobenzylamine, a positional isomer, is a key intermediate in the synthesis of Dolutegravir, a vital anti-AIDS medication. google.com This highlights the industrial and medicinal importance of this class of compounds as intermediates for high-value, complex molecular targets.

Examples of Research Molecules Synthesized Using 3,4-Difluorobenzylamine

| Resulting Compound Class | Synthetic Reaction | Research Area |

| Hexabenzyl substituted hexaazaisowurtzitanes | Condensation with glyoxal | Complex Organic Architectures |

| Substituted Pentenamides | Amide bond formation | Advanced Organic Synthesis |

Design and Synthesis of Fluorinated Derivatives for Academic Structure-Reactivity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and drug design. researchgate.net These studies involve synthesizing a series of related compounds (analogs) to systematically probe how specific structural modifications affect a molecule's biological activity. drugdesign.org The goal is to identify the key structural features responsible for a compound's therapeutic effects and to optimize them to create more potent and selective drugs. researchgate.net

3,4-Difluorobenzylamine is an ideal building block for creating fluorinated derivatives for SAR studies. The introduction of fluorine atoms onto an aromatic ring can significantly alter a molecule's interaction with its biological target. By incorporating the 3,4-difluorobenzyl group, researchers can investigate the impact of fluorine's unique properties, such as its high electronegativity and ability to form hydrogen bonds, on biological function. nih.gov

For example, in the development of inhibitors for specific enzymes or receptors, chemists might synthesize a series of analogs where the substitution pattern on the phenyl ring is varied. An analog containing the 3,4-difluoro substitution can be compared to non-fluorinated, monofluorinated, or other disubstituted analogs. This comparative analysis helps to map the binding pocket of the target protein and understand the electronic and steric requirements for optimal activity. nih.gov The insights gained from such SAR studies are crucial for the rational design of new and improved therapeutic agents. drugdesign.orgnih.gov

Computational Chemistry and Mechanistic Investigations of 3,4 Difluorobenzylamine Systems

Quantum Chemical Studies on the Electronic Effects of Fluorine Substituents on Amine Reactivity and Aromaticity

The introduction of fluorine atoms onto an aromatic ring significantly alters its electronic properties, which in turn affects the reactivity of its substituents and the aromaticity of the ring itself. Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in quantifying these effects for 3,4-difluorobenzylamine (B1330328).

The two fluorine atoms at the meta and para positions are potent electron-withdrawing groups due to fluorine's high electronegativity. This influence is exerted through two primary mechanisms:

Resonance Effect (π-donation): The lone pairs on the fluorine atoms can be donated back to the ring's pi (π) system. However, for fluorine, the inductive effect is significantly stronger than its resonance effect.

Computational studies on fluorinated benzenes have shown that this strong inductive withdrawal modifies the distribution of electron density on the ring. researchgate.net This leads to a decrease in the nucleophilicity of the aromatic ring in 3,4-difluorobenzylamine compared to unsubstituted benzylamine (B48309).

The aromaticity of the benzene (B151609) ring is also impacted. While aromaticity is not a direct physical observable, it can be quantified using computational indices such as Nucleus-Independent Chemical Shift (NICS) and Ring Current Strengths (RCS). Studies on various fluorinated benzene derivatives consistently show that increasing the number of fluorine substituents leads to a decrease in aromaticity. nih.govnih.gov This reduction is attributed to the combination of the inductive effect, which disturbs the σ framework, and the resonant effect, which can diminish π-electron delocalization. nih.gov

The reactivity of the benzylamine moiety is also modulated. The electron-withdrawing nature of the difluorinated ring affects the basicity of the amine group. By pulling electron density away from the nitrogen atom, the fluorine substituents make the lone pair on the nitrogen less available for protonation, thereby decreasing the pKa of the amine compared to unsubstituted benzylamine.

Frontier molecular orbital (FMO) analysis is a key component of these quantum chemical studies. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. For fluorinated aromatics, the presence of fluorine atoms tends to lower the energy of the HOMO and raise the energy of the LUMO, increasing the HOMO-LUMO gap. numberanalytics.com A larger gap generally implies greater kinetic stability and lower reactivity. researchgate.netyoutube.com

| Computational Parameter | Effect of 3,4-Difluoro Substitution (Compared to Benzylamine) | Implication for Reactivity |

|---|---|---|

| Ring Aromaticity (NICS/RCS) | Decreased | Slightly reduced ring stability |

| Electron Density on Ring | Decreased | Reduced susceptibility to electrophilic aromatic substitution |

| Amine Group Basicity (pKa) | Decreased | Lower nucleophilicity of the nitrogen atom |

| HOMO Energy | Lowered | Reduced ability to act as an electron donor |

| LUMO Energy | Raised | Reduced ability to act as an electron acceptor |

| HOMO-LUMO Gap | Increased | Increased kinetic stability |

Reaction Mechanism Elucidation through Advanced Computational Modeling

Advanced computational modeling is a cornerstone for elucidating complex reaction mechanisms that are not fully accessible through experimentation. For systems involving 3,4-difluorobenzylamine, methods like DFT are used to map out potential energy surfaces for various reactions. This allows for the identification of intermediates, transition states, and the calculation of activation energy barriers, providing a detailed, step-by-step picture of the reaction pathway. researchgate.netrsc.orgmdpi.com

For instance, in reactions involving the amine group, such as N-alkylation or acylation, computational models can predict the most favorable pathway. The calculations can show how the electron-withdrawing difluorophenyl group affects the nucleophilicity of the amine and the stability of any charged intermediates.

A particularly powerful tool for discovering new reaction pathways is the Artificial Force Induced Reaction (AFIR) method. nih.govhokudai.ac.jp The AFIR method is an automated reaction path search technique that explores a potential energy surface by applying a virtual force between reactant molecules or fragments, pushing them together to induce a reaction. mext.go.jp This systematic exploration can uncover not only the expected reaction pathways but also unforeseen side reactions or alternative mechanisms. hokudai.ac.jpchemrxiv.org For a molecule like 3,4-difluorobenzylamine, the AFIR method could be employed to explore its reactivity with various electrophiles, predicting potential products and their formation mechanisms without prior assumptions. hokudai.ac.jp

Consider a hypothetical reaction where 3,4-difluorobenzylamine participates in a cyclization reaction. Computational modeling could be used to:

Identify Transition States: Locate the precise geometry of the highest energy point along the reaction coordinate.

Calculate Activation Barriers (ΔG‡): Determine the energy required to reach the transition state, which correlates with the reaction rate.

Evaluate Competing Pathways: If multiple products are possible, modeling can determine the kinetic and thermodynamic favorability of each pathway, explaining the observed product distribution. researchgate.net

These computational investigations provide invaluable insights that can guide the design of new synthetic routes and the optimization of reaction conditions.

In Silico Approaches for Predicting Reactivity, Selectivity, and Conformational Preferences

In silico (computer-based) methods are predictive tools used to assess a molecule's chemical behavior before it is synthesized or tested in the lab. These approaches are crucial for efficiently screening compounds and designing molecules with desired properties.

Reactivity and Selectivity Prediction: The reactivity of 3,4-difluorobenzylamine is largely dictated by its electronic structure. Molecular Electrostatic Potential (MEP) maps are a common in silico tool used to visualize the charge distribution on a molecule's surface. researchgate.netwalisongo.ac.id For 3,4-difluorobenzylamine, an MEP map would show a region of negative potential (electron-rich) around the nitrogen atom's lone pair, identifying it as a primary site for electrophilic attack. Conversely, the electron-deficient aromatic ring, particularly the carbon atoms bonded to fluorine, would show less negative or even slightly positive potential, indicating reduced reactivity towards electrophiles. dtic.mil

Fukui functions and other conceptual DFT descriptors can be calculated to quantitatively predict which atoms in the molecule are most susceptible to nucleophilic or electrophilic attack, thus predicting regioselectivity in reactions like aromatic substitution. nih.gov For example, in C-H activation reactions, computational models can predict which C-H bond on the aromatic ring is most likely to react based on electronic and steric factors, guiding the development of selective synthetic methods. beilstein-journals.org

Conformational Preferences: Like any molecule with rotatable bonds, 3,4-difluorobenzylamine can exist in various conformations. The orientation of the aminomethyl group relative to the difluorophenyl ring is particularly important as it can influence how the molecule interacts with other species, such as enzyme active sites. Conformational analysis using molecular mechanics or higher-level quantum chemical methods can identify the most stable (lowest energy) conformers. nih.govcwu.edu These calculations map the potential energy as a function of dihedral angles, revealing the energy barriers to rotation and the relative populations of different stable conformations. Understanding these preferences is critical for drug design and materials science, where molecular shape plays a key role in function.

| In Silico Method | Predicted Property for 3,4-Difluorobenzylamine | Application |

|---|---|---|

| Molecular Electrostatic Potential (MEP) Mapping | Identifies electron-rich (amine) and electron-poor (ring) regions | Predicting sites for electrophilic/nucleophilic attack |

| Conceptual DFT (e.g., Fukui Functions) | Quantifies local reactivity of each atom | Predicting regioselectivity in aromatic substitution reactions |

| Conformational Analysis (Potential Energy Scan) | Determines stable 3D structures and rotational energy barriers | Understanding molecular shape and its influence on interactions |

| Automated Reaction Path Search (e.g., AFIR) | Generates a network of possible reaction pathways and products | Discovering new reactions and understanding reaction networks |

Molecular Dynamics Simulations to Understand Intermolecular Interactions of Fluorinated Benzylamines

While quantum chemistry is excellent for studying individual molecules or simple reactions, Molecular Dynamics (MD) simulations are used to understand the behavior of molecules in a condensed phase (like a solution or a biological environment) over time. MD simulations model the movements and interactions of atoms and molecules based on classical mechanics, providing a dynamic view of intermolecular forces. github.io

For 3,4-difluorobenzylamine, MD simulations can reveal how it interacts with solvent molecules, ions, or biological macromolecules. The fluorine atoms play a crucial role in these interactions. The C-F bond is highly polar, but the small size and low polarizability of fluorine mean it is a weak hydrogen bond acceptor. nih.gov However, fluorinated aromatic rings can participate in unique non-covalent interactions.

Key intermolecular interactions involving fluorinated benzylamines that can be studied with MD include:

Solvation: Simulations can model how water or organic solvent molecules arrange themselves around 3,4-difluorobenzylamine, providing insights into its solubility and the stability of different conformers in solution.

Protein-Ligand Binding: If 3,4-difluorobenzylamine is a fragment of a larger drug molecule, MD simulations can model its interaction with a protein's active site. These simulations can assess the stability of the binding pose and quantify the contributions of various intermolecular forces, such as van der Waals interactions, electrostatic interactions, and hydrogen bonds. nih.gov

Aromatic-Aromatic Interactions: The electron-deficient nature of the difluorinated ring can influence its stacking interactions with other aromatic systems. Perfluorination can strengthen van der Waals interactions. csic.es Studies have shown that interactions between fluorinated phenyl rings and protein residues like phenylalanine or even proline can be significant, with dispersion forces playing a major role. nih.gov

MD simulations, often paired with advanced force fields specifically parameterized for fluorinated compounds, are essential for bridging the gap between the properties of a single molecule and its behavior in a complex, real-world environment. nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For fluorinated compounds like 3,4-Difluorobenzylamine (B1330328) hydrochloride, multinuclear NMR experiments involving ¹H, ¹³C, and ¹⁹F nuclei offer a complete picture of the molecular architecture.

¹H NMR: The proton NMR spectrum is used to identify the types and relative numbers of hydrogen atoms in the molecule. hw.ac.uk The spectrum of 3,4-Difluorobenzylamine is expected to show distinct signals for the benzylic protons (CH₂) and the aromatic protons. The benzylic protons, being adjacent to the electron-withdrawing aminomethyl group, would appear as a singlet (or a triplet in the hydrochloride salt, coupled to the NH₃⁺ protons) typically in the range of 3.8-4.2 ppm. The three aromatic protons will appear further downfield, between 7.0 and 7.5 ppm, with their signals split into complex multiplets due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. hw.ac.uk The amine protons (NH₂) of the free base often appear as a broad singlet, while the ammonium (B1175870) protons (NH₃⁺) of the hydrochloride salt would appear as a broader signal at a lower field. hw.ac.uk

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. organicchemistrydata.org The spectrum for 3,4-Difluorobenzylamine would show seven distinct signals. The benzylic carbon (CH₂) is expected around 40-45 ppm. organicchemistrydata.org The four aromatic carbons would appear in the typical aromatic region of 115-150 ppm. organicchemistrydata.org Crucially, the signals for the carbons directly bonded to fluorine (C-3 and C-4) will appear as doublets with large one-bond carbon-fluorine coupling constants (¹JCF ≈ 240-250 Hz). The other aromatic carbons will also exhibit smaller couplings to the fluorine atoms (²JCF, ³JCF), providing definitive evidence of the fluorine substitution pattern. huji.ac.il

¹⁹F NMR: As a spin ½ nucleus with 100% natural abundance, ¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it excellent for analyzing fluorinated compounds. biophysics.orgucsb.edu The ¹⁹F NMR spectrum of 3,4-Difluorobenzylamine is expected to show two distinct signals for the non-equivalent fluorine atoms at the C-3 and C-4 positions. These signals would likely appear in the typical range for aromatic fluorides, approximately -110 to -140 ppm relative to CFCl₃. nih.gov The signals will be split into multiplets due to coupling with each other (F-F coupling) and with the adjacent aromatic protons (H-F coupling), confirming their positions on the benzene (B151609) ring. biophysics.org

Table 1: Predicted NMR Spectral Data for 3,4-Difluorobenzylamine Note: These are predicted values based on typical chemical shifts and coupling constants for similar structural motifs.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Assignment |

| ¹H | 3.8 - 4.2 | s | - | -CH₂- |

| ¹H | 1.5 - 3.0 (broad) | s | - | -NH₂ |

| ¹H | 7.0 - 7.5 | m | H-H, H-F | Ar-H |

| ¹³C | 40 - 45 | t (from ¹JCH) | ~140 | -CH₂- |

| ¹³C | 115 - 120 | dd (from ¹JCH, JCF) | ¹JCH ~160, JCF ~15-20 | C5, C6 |

| ¹³C | 123 - 128 | d (from ¹JCH, JCF) | ¹JCH ~160, JCF ~5-10 | C2 |

| ¹³C | 135 - 140 | t (from JCF) | ~5-10 | C1 |

| ¹³C | 148 - 152 | d (from ¹JCF) | ¹JCF ~245 | C3, C4 |

| ¹⁹F | -140 to -130 | m | F-F, F-H | C3-F |

| ¹⁹F | -140 to -130 | m | F-F, F-H | C4-F |

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula. For 3,4-Difluorobenzylamine hydrochloride, HRMS confirms the molecular formula and provides insights into its structure through analysis of its fragmentation patterns.

The molecular formula of the free base is C₇H₇F₂N, which has a calculated monoisotopic mass of 143.05465555 Da. nist.govcornell.edu In positive-ion electrospray ionization (ESI), the molecule would be observed as the protonated ion [M+H]⁺ with a calculated m/z of 144.0624.

Collision-induced dissociation (CID) of the protonated molecule provides structural information. For protonated benzylamines, a characteristic and often dominant fragmentation pathway is the cleavage of the carbon-nitrogen bond. fishersci.caucl.ac.uk This process typically involves the loss of a neutral ammonia (B1221849) (NH₃) molecule, leading to the formation of a stable benzyl (B1604629) cation. In the case of 3,4-Difluorobenzylamine, this would result in the formation of the 3,4-difluorobenzyl cation. Another common fragmentation for aliphatic amines is α-cleavage, which would also lead to the formation of the benzyl cation. exlibrisgroup.com

Table 2: Predicted HRMS Fragmentation Data for Protonated 3,4-Difluorobenzylamine

| Ion | Predicted m/z (Da) | Formula | Description |

| [M+H]⁺ | 144.0624 | [C₇H₈F₂N]⁺ | Protonated molecular ion |

| [M+H - NH₃]⁺ | 127.0305 | [C₇H₄F₂]⁺ | 3,4-Difluorobenzyl cation (Loss of ammonia) |

| [C₆H₃F₂]⁺ | 113.0149 | [C₆H₃F₂]⁺ | Difluorophenyl cation (Loss of CH₂NH) |

Chromatographic Methods for Purity Assessment and Isolation (HPLC, GC)

Chromatographic techniques are essential for verifying the purity of chemical compounds and for isolating them from reaction mixtures or impurities. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are well-suited for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for assessing the purity of non-volatile and thermally sensitive compounds. A reversed-phase HPLC method is typically employed for aromatic amines. The analysis would likely use a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol. ucsb.edu Detection is commonly performed using a UV detector, monitoring at a wavelength where the aromatic ring absorbs, typically around 254 nm. The purity is determined by integrating the area of the main peak and comparing it to the total area of all observed peaks. This method can effectively separate the target compound from starting materials, by-products, and degradation products.

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. Commercial specifications for 3,4-Difluorobenzylamine often cite purity levels determined by GC, confirming its utility for this compound. The analysis is typically performed by injecting a solution of the compound into a heated port where it vaporizes and is carried by an inert gas through a capillary column. A flame ionization detector (FID) is commonly used for quantification. GC is particularly effective at separating and quantifying volatile organic impurities or residual solvents that may be present from the synthesis.

Table 3: Typical Chromatographic Conditions for Purity Assessment

| Parameter | HPLC Method | GC Method |

| Technique | Reversed-Phase HPLC | Gas Chromatography |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Capillary (e.g., DB-5, 30 m x 0.25 mm) |

| Mobile Phase / Carrier Gas | Acetonitrile/Water with 0.1% Formic Acid (Gradient or Isocratic) | Helium or Nitrogen |

| Detector | UV-Vis Diode Array (DAD) at ~254 nm | Flame Ionization Detector (FID) |

| Purpose | Purity assay, detection of non-volatile impurities and by-products. | Purity assay, detection of volatile impurities and residual solvents. |

X-ray Crystallography for Solid-State Structural Determination of 3,4-Difluorobenzylamine Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While the crystal structure for this compound itself may not be publicly documented, the analysis of its derivatives provides invaluable insight into the molecule's conformational preferences, bond lengths, bond angles, and intermolecular interactions.

By reacting 3,4-Difluorobenzylamine with other molecules, crystalline derivatives can be formed whose structures are then solved. For example, a derivative formed from the closely related 3,4-difluorobenzaldehyde (B20872), (E)-N′-(3,4-difluorobenzylidene)-4-methylbenzenesulfonohydrazide, has been characterized by X-ray crystallography. Such an analysis reveals critical structural information. The data obtained includes the crystal system and space group, which describe the symmetry of the crystal lattice, and the precise dimensions of the unit cell.

Furthermore, the technique elucidates key intramolecular features, such as the planarity of the difluorophenyl ring and the torsion angles between different parts of the molecule. It also reveals how molecules pack together in the solid state through intermolecular forces like hydrogen bonds (e.g., N—H···O) and weaker C—H···F interactions, which are particularly relevant for fluorinated compounds. This information is crucial for understanding the physical properties of the material and its potential interactions in a biological or material science context.

Table 4: Representative Crystallographic Data for a 3,4-Difluorobenzyl Derivative Data from the crystal structure of (E)-N′-(3,4-difluorobenzylidene)-4-methylbenzenesulfonohydrazide, a derivative of the corresponding aldehyde.

| Parameter | Value |

| Chemical Formula | C₁₄H₁₂F₂N₂O₂S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 5.3161 Å, b = 15.388 Å, c = 17.293 Å |

| α = 90°, β = 97.44°, γ = 90° | |

| Volume (V) | 1402.8 ų |

| Molecules per Unit Cell (Z) | 4 |

| Key Structural Feature | Dihedral angle between aromatic rings: 70.23° |

| Key Intermolecular Interaction | N—H···O hydrogen bonds forming chains |

Comparative Analysis with Isomeric and Analogous Fluorinated Benzylamines

Influence of Fluorine Substitution Pattern on Reactivity and Synthetic Outcomes

The reactivity of fluorinated benzylamines is primarily governed by the electronic effects of the fluorine atoms, which are strongly electron-withdrawing. This inductive effect modifies the electron density of the aromatic ring and the basicity of the amine group, thereby influencing the course and efficiency of chemical reactions.

The position of fluorine atoms on the benzene (B151609) ring in difluorobenzylamine isomers—such as 3,4-difluoro-, 2,4-difluoro-, and 3,5-difluorobenzylamine—results in distinct electronic environments on the aromatic ring. This, in turn, affects their reactivity in reactions such as nucleophilic aromatic substitution and electrophilic aromatic substitution. For instance, in electrophilic aromatic substitution reactions, the fluorine atoms are deactivating and direct incoming electrophiles to specific positions. The combined directing effects of the fluorine atoms and the aminomethyl group determine the regioselectivity of such reactions.

The basicity of the amine group is also significantly impacted by the position of the fluorine substituents. Fluorine's strong electron-withdrawing nature reduces the electron density on the nitrogen atom, making the amine less basic. The extent of this pKa reduction is dependent on the proximity and number of fluorine atoms to the aminomethyl group. cambridgemedchemconsulting.commdpi.com Generally, fluorine substitution in the vicinity of an amine center lowers its basicity. cambridgemedchemconsulting.comyuntsg.com For instance, fluorination at the β-position to an amine can lead to a decrease in pKa of approximately 1.7 units for each fluorine atom. yuntsg.com This modulation of basicity is a critical factor in reactions where the amine acts as a nucleophile or a base, affecting reaction rates and equilibrium positions.

In the synthesis of more complex molecules, the choice of a specific difluorobenzylamine isomer can lead to different synthetic outcomes. For example, in the preparation of polyfluorinated benzamides, tetrafluorophthalamic acids can be converted to 2,3,5-trifluorobenzamides through treatment with primary amines via an aromatic nucleophilic substitution. nih.gov The specific substitution pattern of the resulting product is dictated by the starting fluorinated amine.

The following interactive table provides a comparative overview of the physical and chemical properties of 3,4-difluorobenzylamine (B1330328) and its common isomers.

| Property | 3,4-Difluorobenzylamine | 2,4-Difluorobenzylamine | 3,5-Difluorobenzylamine |

|---|---|---|---|

| CAS Number | 72235-53-1 | 72235-52-0 | 90390-27-5 |

| Molecular Formula | C7H7F2N | C7H7F2N | C7H7F2N |

| Molecular Weight | 143.13 g/mol | 143.13 g/mol | 143.13 g/mol |

| Boiling Point | - | 129-130°C | 184°C |

| Density | - | 1.204 g/mL at 25°C | 1.21 g/mL at 25°C |

| Refractive Index | - | n20/D 1.49 | n20/D 1.491 |

Differential Applications of Di- and Poly-fluorinated Benzylamines in Diverse Chemical Synthesis Pathways

The distinct properties imparted by different fluorination patterns lead to the specialized use of di- and poly-fluorinated benzylamines in various synthetic pathways.

3,4-Difluorobenzylamine is a key building block in the synthesis of certain pharmaceuticals. Its specific substitution pattern is often crucial for achieving the desired biological activity in the final drug molecule.

2,4-Difluorobenzylamine is widely utilized as an intermediate in the synthesis of a range of pharmaceutical and agrochemical compounds. aosc.in It is a common precursor for fluorinated analogues of drugs such as antihistamines, antidepressants, and antipsychotics. aosc.in In the agrochemical industry, it serves as an intermediate for creating more effective herbicides and insecticides. aosc.in Furthermore, it is employed in the manufacturing of dyes, pigments, and polymers. aosc.in

3,5-Difluorobenzylamine also serves as an important intermediate in pharmaceutical and organic synthesis. chemimpex.com It is particularly useful in the development of novel drug candidates targeting neurological disorders, where its unique fluorine substitution can enhance biological activity and selectivity. chemimpex.com In material science, it is used to develop advanced materials with improved thermal stability and chemical resistance. chemimpex.com Additionally, it is used as a derivatization reagent in analytical chemistry for the determination of certain compounds in water samples. sigmaaldrich.com

Poly-fluorinated benzylamines , such as tetra- and pentafluorobenzylamines, exhibit even more pronounced electronic effects. The increased number of fluorine atoms further reduces the basicity of the amine and significantly alters the reactivity of the aromatic ring. These compounds are often used in the synthesis of highly fluorinated materials and as ligands in coordination chemistry. For instance, polyfluorinated phthalimide (B116566) derivatives have shown enhanced inhibition of microvessel outgrowth in angiogenesis models. nih.gov

The following interactive table summarizes the differential applications of various fluorinated benzylamines.

| Compound | Key Applications in Chemical Synthesis |

|---|---|

| 3,4-Difluorobenzylamine | Intermediate for specific pharmaceuticals. |

| 2,4-Difluorobenzylamine | Intermediate for pharmaceuticals (antihistamines, antidepressants), agrochemicals (herbicides, insecticides), dyes, and polymers. aosc.in |

| 3,5-Difluorobenzylamine | Intermediate for pharmaceuticals (neurological disorders), advanced materials, and as a derivatization reagent. chemimpex.com |

| Poly-fluorinated Benzylamines | Synthesis of highly fluorinated materials, ligands in coordination chemistry, and in the development of antiangiogenic agents. nih.gov |

Exploring General Structure-Reactivity Relationships within the Broader Fluorinated Benzylamine (B48309) Class

The structure-reactivity relationships within the broader class of fluorinated benzylamines are a direct consequence of the fundamental properties of the fluorine atom, namely its high electronegativity and small size. nih.gov

Electronic Effects: The primary influence of fluorine is its strong inductive electron-withdrawing effect (-I effect). This effect is most pronounced when fluorine is positioned ortho or para to a reaction center. The -I effect deactivates the aromatic ring towards electrophilic substitution and stabilizes anionic intermediates. Conversely, fluorine has a weak resonance electron-donating effect (+R effect) due to its lone pairs, but this is generally outweighed by the inductive effect. The interplay of these electronic effects, which varies with the position and number of fluorine substituents, dictates the reactivity and regioselectivity of reactions involving the aromatic ring. nih.gov

Steric Effects: The fluorine atom is relatively small, with a van der Waals radius similar to that of a hydrogen atom. nih.gov Consequently, replacing hydrogen with fluorine does not typically introduce significant steric hindrance. nih.gov This allows for the modulation of electronic properties without drastically altering the molecule's shape, which is a significant advantage in drug design and catalysis. However, in cases of multiple fluorine substitutions, particularly in ortho positions, steric repulsion can influence conformational preferences and rotational barriers. researchgate.net

Basicity (pKa): As previously discussed, the introduction of fluorine atoms significantly reduces the basicity of the benzylamine. The magnitude of this effect is additive and depends on the position of the fluorine atoms relative to the amino group. yuntsg.com This predictable tuning of pKa is a powerful tool in medicinal chemistry for optimizing the pharmacokinetic properties of drug candidates. mdpi.comnih.gov A lower pKa can improve membrane permeability and bioavailability. mdpi.com

Q & A

Q. What is the mechanistic basis for this compound's selective inhibition of phospholipase D1 (PLD1)?

- Answer: The compound exhibits PLD1 inhibition with an IC50 of 67 nM and 14.5-fold selectivity over PLD2 (IC50 = 980 nM). The difluoro substituents enhance electron-withdrawing effects, improving binding affinity to PLD1's catalytic pocket. Comparative studies with dichloro and dibromo analogs suggest halogen size and electronegativity modulate selectivity . Researchers should validate inhibition using in vitro enzymatic assays (e.g., fluorescent substrate-based protocols) and confirm cellular activity via Western blotting for downstream lipid signaling markers .

Q. How can structural modifications optimize 3,4-difluorobenzylamine derivatives for enhanced target specificity in neurodegenerative disease models?

- Answer: Introduce substituents at the benzylamine nitrogen (e.g., alkyl groups) to improve blood-brain barrier permeability. Fluorine substitution at meta/para positions can reduce off-target effects, as seen in QSAR studies where electronic properties of aryl rings correlated with cytotoxicity selectivity (e.g., SI >46 in cancer cell lines) . Pair synthetic modifications with molecular docking simulations to predict binding interactions with PLD1 or amyloid-beta aggregates .

Q. What experimental strategies address solubility and stability challenges in cell-based assays using this compound?

- Answer: For aqueous systems, prepare stock solutions in DMSO (≤0.1% final concentration) to avoid solvent toxicity. Stability can be monitored via LC-MS under physiological conditions (pH 7.4, 37°C) to assess degradation kinetics. Use antioxidants (e.g., BHT) in storage buffers to mitigate oxidative decomposition . For prolonged assays, consider encapsulation in liposomes or cyclodextrins to enhance bioavailability .

Methodological Notes

- Data Contradictions: While the compound is classified as non-carcinogenic and non-mutagenic in standard toxicological assays , its WGK 3 rating indicates acute aquatic toxicity. Researchers must reconcile in vitro safety profiles with environmental disposal regulations .

- Validation: Cross-reference spectral data (e.g., H/C NMR, HRMS) with PubChem or NIST entries to confirm compound identity and purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.